Scientific Field: Neuroscience, Behavioral Neuroscience, Bipolar Disorder, Depression, Schizophrenia & Psychosis, Toxicology & Xenobiotic Metabolism, Cytochrome P450s, Drug Metabolites .
Summary of the Application: Aripiprazole N-Oxide is used in the study of these fields as a metabolite of Aripiprazole, which is an atypical antipsychotic. It is particularly relevant in the study of drug metabolism and the role of cytochrome P450 enzymes .
Methods of Application or Experimental Procedures: The synthesis and characterization of Aripiprazole N-Oxide and other metabolites of Aripiprazole have been described in scientific literature . .
Results or Outcomes: The outcomes of using Aripiprazole N-Oxide in research can vary widely depending on the specific study or experiment. In general, it can provide valuable insights into the metabolism of Aripiprazole and the role of cytochrome P450 enzymes .
Field: Neuroscience, Psychopharmacology
Application Summary: Aripiprazole N-Oxide is used in the study of dopamine D2 receptor partial agonist antipsychotics, such as Aripiprazole and Brexpiprazole.
Field: Psychopharmacology
Application Summary: Aripiprazole N-Oxide is used in the study of antipsychotic strategies beyond dopamine receptor antagonism.
Aripiprazole N1-Oxide is a chemical compound derived from aripiprazole, an atypical antipsychotic medication primarily used to treat schizophrenia and bipolar disorder. The molecular formula of Aripiprazole N1-Oxide is C23H27Cl2N3O3, and its molecular weight is approximately 464.39 g/mol . This compound is recognized as a potential impurity in commercial formulations of aripiprazole and is also considered a metabolite of the parent drug .
The synthesis of Aripiprazole N1-Oxide can be achieved through various oxidation methods applied to aripiprazole. Notably, one method involves the use of oxidizing agents such as hydrogen peroxide in conjunction with catalysts that facilitate the formation of the N-oxide group. Additionally, alternative synthetic routes may utilize supercritical fluids and specific solvents to enhance the efficiency and yield of the reaction .
Aripiprazole N1-Oxide primarily serves as a reference standard in pharmaceutical research and quality control settings. Its identification in aripiprazole formulations is crucial for ensuring product purity and safety. Moreover, understanding its properties can aid in studying drug metabolism and potential interactions within biological systems .
Aripiprazole N1-Oxide shares structural similarities with several other compounds in the class of antipsychotics and their metabolites. Here are some notable comparisons:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Aripiprazole | Parent compound | Atypical antipsychotic with a broad spectrum of action against schizophrenia and bipolar disorder. |
| Brexpiprazole | Similar core structure | Newer atypical antipsychotic with a different receptor profile and fewer side effects. |
| Cariprazine | Similar piperazine moiety | Exhibits unique receptor binding affinities that may lead to distinct therapeutic effects. |
| Olanzapine | Structural resemblance | Known for its sedative properties; used in treatment-resistant cases. |
The uniqueness of Aripiprazole N1-Oxide lies in its role as a metabolite that can provide insights into the pharmacodynamics of aripiprazole while potentially influencing its therapeutic profile through metabolic pathways .
Aripiprazole N1-Oxide possesses the molecular formula C23H27Cl2N3O3 with a molecular weight of 464.4 g/mol, representing an oxidized variant of the parent antipsychotic compound aripiprazole. The systematic IUPAC nomenclature identifies this compound as 7-[4-[4-(2,3-dichlorophenyl)-1-oxidopiperazin-1-ium-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one, reflecting the presence of the oxidized piperazine moiety that distinguishes it from its parent structure. The InChI key ZNYNDJDSFMRJPS-UHFFFAOYSA-N provides a standardized digital representation for computational and database applications. The compound exhibits a characteristic N-oxide functional group where the nitrogen atom in the piperazine ring carries a formal positive charge balanced by an oxide anion, creating a zwitterionic structure that significantly influences its physicochemical properties.
The canonical SMILES notation C1CC(=O)NC2=C1C=CC(=C2)OCCCC[N+]3(CCN(CC3)C4=C(C(=CC=C4)Cl)Cl)[O-] reveals the complex three-dimensional arrangement of atoms and functional groups. This structural representation demonstrates the presence of two chlorine atoms attached to the phenyl ring, a quinolinone core structure, and the distinctive N-oxide functionality that represents the primary structural difference from aripiprazole. The oxidation state change at the nitrogen atom alters the electronic distribution throughout the molecule, affecting its interaction with biological targets and metabolic enzymes.
The three-dimensional conformational properties of Aripiprazole N1-Oxide significantly impact its biological activity and pharmaceutical applications. The presence of the N-oxide group introduces additional steric constraints and electronic effects that influence the preferred conformational states of the molecule. Computational studies utilizing various molecular modeling approaches have revealed that the oxidized piperazine ring adopts different chair conformations compared to the parent compound, leading to altered spatial orientations of the dichlorophenyl substituent. These conformational changes directly affect the compound's ability to interact with dopamine and serotonin receptors, distinguishing its pharmacological profile from aripiprazole.
The rotational barriers around key bonds, particularly those involving the piperazine-butoxy linker and the dichlorophenyl attachment point, are modified by the presence of the N-oxide functionality. Spectroscopic evidence from nuclear magnetic resonance studies indicates that the oxidized nitrogen center exhibits distinct chemical shift patterns and coupling constants compared to the parent compound. These observations provide crucial insights into the dynamic behavior of the molecule in solution and its potential binding modes with biological targets.
The oxidation of aripiprazole to form aripiprazole N1-oxide represents a critical metabolic and synthetic transformation that proceeds through multiple distinct pathways [3] [6]. The parent compound aripiprazole undergoes oxidation primarily at the piperazine nitrogen atom, specifically at the N1 position, resulting in the formation of the corresponding N-oxide metabolite [1] [2].
The primary enzymatic pathway involves cytochrome P450-mediated oxidation, where aripiprazole is metabolized through three major biotransformation pathways: dehydrogenation, hydroxylation, and N-dealkylation [23] [40]. Cytochrome P450 2D6 and cytochrome P450 3A4 enzymes are responsible for the dehydrogenation and hydroxylation of aripiprazole, while N-dealkylation is catalyzed by cytochrome P450 3A4 [12] [24]. The enzymatic N-oxidation mechanism proceeds through a typical cytochrome P450 cycle involving substrate binding, electron transfer, and oxygen insertion [25] [42].
The reaction mechanism follows a sequential pathway where the iron-heme center of cytochrome P450 activates molecular oxygen, leading to the formation of a high-valent iron-oxo intermediate [13] [25]. This intermediate subsequently transfers oxygen to the nitrogen atom of the piperazine ring, resulting in N-oxide formation [11] [42]. The selectivity for N1-oxidation over other potential oxidation sites is determined by the electronic properties of the piperazine nitrogen and its accessibility within the enzyme active site [13] [44].
Chemical oxidation of aripiprazole to its N1-oxide can be achieved through various synthetic approaches utilizing different oxidizing agents [14] [32]. The most commonly employed method involves the use of meta-chloroperoxybenzoic acid in dichloromethane solvent under mild conditions [26] [32]. This reaction proceeds through a concerted mechanism where the peroxyacid directly transfers oxygen to the tertiary amine nitrogen [26] [27].
The reaction mechanism involves the formation of a butterfly-like transition state where the oxygen from the peroxyacid forms partial bonds with both the nitrogen atom and the acidic hydrogen [26]. The driving force for this reaction is the exchange of relatively weak oxygen-oxygen and carbon-carbon pi bonds for stronger carbon-oxygen sigma bonds [26]. Alternative chemical oxidation methods include hydrogen peroxide in acetic acid medium, which generates peracetic acid in situ as the active oxidizing species [27] [31].
Electrochemical oxidation of aripiprazole has been extensively studied using modified carbon paste electrodes [8] [45]. The electrochemical behavior reveals an irreversible anodic peak at approximately +1.17 volts in acidic buffer solution [8] [45]. The oxidation process follows an adsorption-controlled mechanism involving equal numbers of protons and electrons [45].
The proposed electrochemical mechanism suggests that the oxidation occurs through an electron-chemical process where electron transfer at the electrode is followed by an irreversible chemical reaction [45]. The effective surface area enhancement through aluminium oxide nanoparticle modification significantly improves the electron transfer rate and sensitivity of the oxidation process [8] [45].
| Table 1: Oxidation Mechanisms and Reaction Conditions | ||||
|---|---|---|---|---|
| Mechanism Type | Oxidizing Agent | Reaction Conditions | Yield Range (%) | Selectivity |
| Enzymatic (CYP2D6) | NADPH/O₂ | Physiological pH, 37°C | 15-25 | High for N1 position |
| Enzymatic (CYP3A4) | NADPH/O₂ | Physiological pH, 37°C | 10-20 | Moderate selectivity |
| Chemical (m-CPBA) | meta-chloroperoxybenzoic acid | Dichloromethane, 0°C to rt | 65-85 | High N-oxide selectivity |
| Electrochemical | Applied potential | Acidic buffer (pH 1.8), +1.17 V | 70-90 | Good selectivity |
| Chemical (H₂O₂/AcOH) | Hydrogen peroxide/acetic acid | 50-70°C, 6-12 hours | 40-70 | Moderate selectivity |
The development of efficient catalytic systems for selective N-oxidation represents a significant advancement in synthetic methodology [5] [14]. Various catalytic approaches have been developed to achieve high selectivity and efficiency in the conversion of tertiary amines to their corresponding N-oxides [5] [22].
Recent developments in asymmetric N-oxidation have led to the discovery of highly enantioselective methodologies employing ion-pair catalysts [5]. The bisguanidinium dinuclear molybdenum catalyst system represents a breakthrough in achieving high enantioselectivity for both cyclic and acyclic amines [5]. This catalyst comprises a chiral bisguanidinium cation and an achiral oxodiperoxomolybdosulfate anion, enabling enantioselective N-oxidation with excellent selectivity [5].
The mechanism involves the formation of a chiral pocket through silyl group incorporation in the bisguanidinium cation, which controls the stereochemical outcome of the oxidation [5]. The catalyst system demonstrates exceptional performance in dynamic kinetic resolution processes, achieving high efficiency in the oxidation of diverse tertiary amines [5]. The side chain modification plays a crucial role in determining the chiral pocket size, allowing for accommodation of various substrate structures [5].
Flavin-containing monooxygenase represents an important biocatalytic system for tertiary amine N-oxidation [3] [42]. This enzyme system operates under mild physiological conditions and exhibits high selectivity for tertiary amine substrates [42]. The mechanism involves flavin adenine dinucleotide as a cofactor, which activates molecular oxygen for the oxidation reaction [42].
The biocatalytic approach offers advantages in terms of environmental compatibility and reaction selectivity [42]. However, the application is limited by substrate specificity and the requirement for cofactor regeneration systems [42]. Recent advances in enzyme engineering have expanded the substrate scope and improved the stability of flavin-containing monooxygenase systems [42].
Heterogeneous catalysts offer advantages in terms of catalyst recovery and reuse [30] [35]. Iron silicate catalysts have been employed for the oxidation of pyridine derivatives to their corresponding N-oxides [29]. These systems typically operate at elevated temperatures and provide good conversion rates for aromatic nitrogen-containing heterocycles [29].
Vanadium-based catalysts represent another class of heterogeneous systems capable of catalyzing N-oxidation reactions [30]. These catalysts operate under moderate temperature conditions and exhibit good selectivity for aliphatic tertiary amines [30]. The mechanism involves the formation of vanadium-oxo intermediates that transfer oxygen to the substrate nitrogen atom [30].
The development of advanced oxidation processes has led to innovative approaches for N-oxidation [31] [34]. The carbon dioxide-hydrogen peroxide system represents a particularly attractive variant that involves the formation of peroxymonocarbonate as the active oxidizing species [31]. This system exhibits a 400-fold higher second-order rate constant for the oxidation of aliphatic tertiary amines compared to hydrogen peroxide alone [31] [32].
The mechanism involves the equilibrium formation of peroxymonocarbonate from hydrogen peroxide and bicarbonate, which acts as a more potent oxidizing agent [31]. The rate laws for this system have been established, showing second-order kinetics with respect to both the amine substrate and the peroxymonocarbonate species [31].
| Table 2: Catalytic Systems for Selective N-Oxidation | ||||
|---|---|---|---|---|
| Catalyst System | Substrate Specificity | Enantioselectivity | Operating Conditions | Advantages |
| Bisguanidinium dinuclear molybdenum | Cyclic and acyclic amines | High (>90% ee) | Ambient temperature, organic solvents | High selectivity, mild conditions |
| Iron silicate | Pyridine derivatives | Not applicable | Elevated temperature (200-300°C) | Good conversion, catalyst recovery |
| Cytochrome P450 2D6 | Aripiprazole hydroxylation | Not applicable | Physiological conditions | High selectivity, natural pathway |
| Flavin-containing monooxygenase | Tertiary amine N-oxidation | Moderate | Mild conditions (37°C) | Environmental compatibility |
| Vanadium complexes | Aliphatic amines | Low to moderate | Room temperature to 60°C | Good stability, reusable |
| Peroxymonocarbonate system | Tertiary amines | Not applicable | Aqueous medium, CO₂ atmosphere | 400-fold rate enhancement |
The translation of laboratory-scale N-oxidation procedures to industrial manufacturing presents numerous technical, economic, and safety challenges [32] [38]. These challenges significantly impact the commercial viability and widespread adoption of N-oxidation processes in pharmaceutical manufacturing [33] [37].
The high cost of selective oxidizing reagents presents a major economic barrier to industrial implementation [32] [33]. Meta-chloroperoxybenzoic acid, while highly effective for N-oxidation, is disadvantageous for large-scale reactions due to its high cost and safety concerns [32]. Alternative approaches involving in situ generation of peroxyacids by oxidizing corresponding carboxylic acids with hydrogen peroxide offer more economical solutions [32].
Raw material costs for N-oxidation processes are typically high, contributing to overall manufacturing expenses [33]. The complex production processes required for many oxidizing agents further increase cost structures [33]. Fluctuations in raw material prices and stringent regulatory environments for chemical manufacturing create additional economic pressures [33]. Process intensification strategies, catalyst recycling, and the development of alternative reagents represent potential mitigation approaches [34] [36].
Heat management represents a critical challenge in large-scale oxidation processes [34] [36]. Exothermic oxidation reactions require careful temperature control to prevent thermal runaway and maintain product quality [36]. Mass transfer limitations become more pronounced at larger scales, potentially affecting reaction rates and selectivity [34] [36].
Equipment corrosion poses significant challenges in oxidation processes due to the aggressive nature of many oxidizing agents [34]. The selection of appropriate materials of construction and the implementation of corrosion monitoring systems are essential for safe operation [34]. Process validation becomes increasingly complex at industrial scales, requiring extensive documentation and regulatory compliance [37].
Quality control challenges include impurity formation, batch consistency, and analytical monitoring [37]. The formation of side products and degradation compounds requires sophisticated analytical methods for detection and quantification [37]. Real-time monitoring systems and statistical process control methods are essential for maintaining product quality [36] [37].
Environmental impact assessment and waste stream management represent major considerations for industrial N-oxidation processes [34] [36]. The treatment and disposal of oxidation byproducts require specialized systems and add to overall process costs [34]. Solvent recovery and emissions control systems are necessary to meet environmental regulations [36].
Green chemistry approaches offer potential solutions to environmental challenges [36]. The development of more environmentally benign oxidizing systems and the implementation of solvent recycling technologies can reduce environmental impact [22] [36]. Cleaner production technologies and the use of renewable feedstocks represent long-term sustainability goals [36].
| Table 3: Industrial-Scale Production Challenges | |||
|---|---|---|---|
| Challenge Category | Specific Issues | Impact on Production | Mitigation Strategies |
| Safety Concerns | Oxidant thermal instability, fire/explosion risk, static discharge | Requires specialized equipment and safety protocols | Microreactor technology, continuous flow systems, inert atmospheres |
| Economic Factors | High reagent costs, energy consumption, waste disposal | Increases overall manufacturing costs significantly | Process intensification, catalyst recycling, alternative reagents |
| Process Optimization | Heat management, mass transfer limitations, reaction selectivity | Affects yield, purity, and reaction efficiency | Advanced process control, computational modeling, design of experiments |
| Quality Control | Impurity formation, batch consistency, analytical challenges | Demands rigorous monitoring and testing procedures | Real-time monitoring, statistical process control, method validation |
| Environmental Impact | Waste stream treatment, solvent recovery, emissions control | Necessitates additional treatment and disposal systems | Green chemistry approaches, solvent recycling, cleaner technologies |
| Scalability Issues | Equipment corrosion, process validation, technology transfer | Limits commercial feasibility and market adoption | Pilot plant studies, modular design, phased scale-up |
A gradient high-performance liquid chromatographic procedure employing a C18 stationary phase (250 × 4.6 mm, 5 µm) and an ion-pair aqueous phase (potassium di-hydrogen phosphate 0.008 mol L⁻¹, sodium pentane-1-sulfonate 0.0068 mol L⁻¹, pH 3.0) with acetonitrile as the organic modifier resolved Aripiprazole N1-Oxide within thirty-one minutes and achieved baseline separation (resolution = 3.32) from the parent drug and eight structurally related impurities at 25 °C [1].
Ultra-performance liquid chromatography coupled to tandem mass spectrometry shortens the total run-time to under two minutes while maintaining selectivity; the prodrug aripiprazole lauroxil, Aripiprazole N1-Oxide and two additional metabolites elute on a 2.1 × 50 mm sub-2 µm column with isocratic 50% (v/v) acetonitrile–10 mmol L⁻¹ ammonium formate (pH 3.0) [2].
Table 1 Representative chromatographic performance data
| Parameter | High-performance liquid chromatography method [1] | Ultra-performance liquid chromatography method [2] |
|---|---|---|
| Column | octadecyl-silica 250 × 4.6 mm, 5 µm | sub-2 µm reverse-phase 2.1 × 50 mm |
| Mobile-phase profile | 28 → 63% acetonitrile gradient in 60 min | isocratic 50% acetonitrile |
| Flow rate | 1.0 mL min⁻¹ | 0.45 mL min⁻¹ |
| Retention time of Aripiprazole N1-Oxide | 30.7 min | 0.49 min |
| Theoretical plates (N) | 40 466 | 13 900 |
| Limit of detection | 0.014 µg mL⁻¹ | 0.01 ng mL⁻¹ (plasma) |
| Limit of quantification | 0.047 µg mL⁻¹ | 0.03 ng mL⁻¹ (plasma) |
| Linearity (r) | 0.9999 (0.05–2.5 µg mL⁻¹) | > 0.997 (0.01–60 ng mL⁻¹) |
The validated high-performance liquid chromatographic assay demonstrated precision below 1.1% relative standard deviation at the 0.15% specification level and recoveries between 99.5% and 101.6% for Aripiprazole N1-Oxide [1].
A separate patent study using an acetonitrile–water gradient recorded a retention time of 11.31 min for the mono-N-oxide and confirmed purity by ultraviolet detection at 214 nm [3].
Fourier transform infrared spectroscopy
Aripiprazole N1-Oxide shows a broad N–H stretch at 3428 cm⁻¹, a carbonyl absorption at 1683 cm⁻¹ and a characteristic N→O stretch at 1268–1272 cm⁻¹; the C–Cl band appears at 1173 cm⁻¹ [4].
Nuclear magnetic resonance spectroscopy
Proton spectra (400 MHz, deuterated chloroform + acetonitrile) exhibit diagnostic shifts (δ, ppm): 1.96 – 2.16 (butyl CH₂), 2.54 (piperazine CH₂), 3.05 – 3.99 (piperazine and O-CH₂), 4.60 (N-oxide-adjacent CH₂), 6.45 (quinolinone H-5), 6.50 (H-8), 7.05 (H-6), 7.60 (H-4), 9.10 (H-2), 10.0 (amide N-H) [4].
Carbon spectra confirm deshielding of quaternary centers adjacent to the N-oxide, with the carbonyl resonance at 166 ppm shifting downfield by ≈2 ppm relative to the parent compound.
Mass spectrometry
Electron-impact ionisation gives a molecular ion at m/z 465 corresponding to C₂₃H₂₇Cl₂N₃O₃ [4].
In positive-ion electrospray tandem mass spectrometry the dominant precursor–product transitions are m/z 464 → 285 and m/z 464 → 243, suitable for selective reaction monitoring in biological matrices [2] [5]. Collision energies of 35–37 eV maximise the response.
Table 2 Key spectroscopic identifiers of Aripiprazole N1-Oxide
| Technique | Principal observation | Reference |
|---|---|---|
| Fourier transform infrared spectroscopy | N–O stretch 1268–1272 cm⁻¹ | [4] |
| Nuclear magnetic resonance spectroscopy (¹H) | Deshielded piperazine N-oxide CH₂ at δ 4.60 ppm | [4] |
| Nuclear magnetic resonance spectroscopy (¹³C) | Carbonyl C at 168 ppm; N-oxide quaternary C at 145 ppm | [4] |
| Electron-impact mass spectrometry | Molecular ion m/z 465 (100%) | [4] |
| Tandem mass spectrometry | Quantifier transition m/z 464→285; qualifier m/z 464→243 | [2] [5] |
Forced-degradation studies performed under acidic, basic, oxidative, photolytic and thermal conditions demonstrated that Aripiprazole N1-Oxide appears as a late-eluting degradant in oxidative stress and during long-term tablet storage [1] [6].
The validated gradient high-performance liquid chromatographic procedure described in section 3.1 was challenged with samples spiked at 0.1% of each impurity and with stressed tablet extracts. All degradants, including Aripiprazole N1-Oxide, remained baseline-separated from the active ingredient, satisfying International Council for Harmonisation system suitability criteria (resolution ≥ 2.0 between Aripiprazole and Aripiprazole N1-Oxide; symmetry factor ≤ 1.5) [7].
Robustness testing confirmed that deliberate variations (±5 °C column temperature, pH 2.5–3.5, ±50% phosphate concentration, ±50% ion-pair reagent) did not shift the Aripiprazole N1-Oxide retention factor outside 8.0 ± 0.6 or reduce its resolution below 3.1 (Table 3).
| Parameter varied | Retention factor (k) | Resolution versus parent | Acceptance criterion |
|---|---|---|---|
| Temperature 20 °C | 8.6 | 3.61 | k 5–15; Rs ≥ 2 achieved |
| Temperature 30 °C | 7.9 | 3.10 | ✔ |
| Buffer pH 2.5 | 8.3 | 3.28 | ✔ |
| Buffer pH 3.5 | 8.7 | 3.36 | ✔ |
| Sodium pentane-1-sulfonate –50% | 8.6 | 3.52 | ✔ |
| Sodium pentane-1-sulfonate +50% | 8.5 | 3.18 | ✔ |
The method therefore satisfies current regulatory expectations for a stability-indicating assay capable of monitoring Aripiprazole N1-Oxide at or below the 0.05% reporting threshold throughout shelf-life.